molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)

Cat. No.: B3079217
CAS No.: 106245-43-6
M. Wt: 541.2 g/mol
InChI Key: PUWOIOPXQBCXTD-UHFFFAOYSA-N
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Description

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is a coordination compound featuring iron in the +2 oxidation state The compound is characterized by the presence of two chloride ions and a bidentate ligand, 1,3-bis(diphenylphosphino)propane, which coordinates to the iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) typically involves the reaction of iron(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction can be represented as follows:

FeCl2+dpppFeCl2(dppp)\text{FeCl}_2 + \text{dppp} \rightarrow \text{FeCl}_2(\text{dppp}) FeCl2​+dppp→FeCl2​(dppp)

where dppp stands for 1,3-bis(diphenylphosphino)propane.

Industrial Production Methods

While specific industrial production methods for Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) are not well-documented, the synthesis likely follows similar principles as laboratory preparation, scaled up to accommodate larger quantities. This would involve careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.

    Oxidation and Reduction Reactions: The iron center can be oxidized to iron(III) or reduced to iron(0) under appropriate conditions.

    Coordination Reactions: The compound can form complexes with other metal centers or ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and carbonyl sources (e.g., carbon monoxide). These reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: These reactions often involve the use of additional metal salts or ligands in solvents like acetonitrile or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted iron complexes such as FeCl(dppp)(PPh3) or Fe(dppp)(CO)2.

    Oxidation and Reduction Reactions: Products include iron(III) complexes or iron(0) complexes, depending on the reaction conditions.

    Coordination Reactions: Products include multinuclear complexes or mixed-ligand complexes.

Scientific Research Applications

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or magnetic properties.

    Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron with phosphine ligands.

    Biological Studies: Research is ongoing to explore its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) in catalytic processes typically involves the coordination of substrates to the iron center, followed by subsequent chemical transformations. The bidentate ligand, 1,3-bis(diphenylphosphino)propane, stabilizes the iron center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II): Similar structure but with palladium instead of iron. Used extensively in cross-coupling reactions.

    Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II): Similar structure but with nickel. Used as a catalyst in Kumada and Suzuki coupling reactions.

    Dichloro[1,3-bis(diphenylphosphino)propane]cobalt(II): Similar structure but with cobalt. Used in hydrogenation reactions.

Uniqueness

Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) is unique due to the specific electronic properties of iron, which can lead to different reactivity and selectivity in catalytic processes compared to its palladium, nickel, and cobalt analogs. The iron center can participate in redox reactions, which is less common for palladium and nickel complexes.

Properties

IUPAC Name

dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOIOPXQBCXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2FeP2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
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